N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C25H22BrN5O2S |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17-8-11-19(12-9-17)24-29-30-25(31(24)20-6-4-3-5-7-20)34-16-23(32)28-27-15-18-10-13-22(33-2)21(26)14-18/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
UFZKBRZNCYUCNF-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thione core is synthesized via cyclization of a thiosemicarbazide derivative. Adapted from , 4,5-diphenyl-4H-1,2,4-triazole-3-thione serves as a model system. For the target compound, substituents are modified to incorporate 4-methylphenyl and phenyl groups:
-
Thiosemicarbazide Formation :
-
Cyclization to Triazole-Thione :
Alkylation with Ethyl Bromoacetate
Introducing the sulfanylacetate side chain follows nucleophilic substitution on the triazole-thione :
-
Reaction Conditions :
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Dissolve 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (10 mmol) in anhydrous ethanol.
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Add sodium ethoxide (12 mmol) and ethyl bromoacetate (12 mmol) dropwise at 0°C.
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Stir at room temperature for 12 hours, then reflux for 1 hour.
-
-
Work-Up :
Hydrazide Formation
Conversion of the ester to acetohydrazide is achieved via hydrazinolysis :
-
Hydrazine Reaction :
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Reflux ethyl sulfanylacetate (10 mmol) with 99% hydrazine hydrate (30 mmol) in ethanol for 3 hours.
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Cool to 10°C and filter the precipitate.
-
-
Product Isolation :
Synthesis of 3-Bromo-4-Methoxybenzaldehyde
The aldehyde component is derived from 3-bromo-4-methoxyaniline , synthesized via bromination and methoxylation :
-
Bromination of p-Fluoronitrobenzene :
-
Methoxylation :
-
Nitro Reduction :
-
Oxidation to Aldehyde :
Schiff Base Condensation
The final step couples the hydrazide and aldehyde via imine formation:
-
Reaction Setup :
-
Dissolve 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (5 mmol) and 3-bromo-4-methoxybenzaldehyde (5.5 mmol) in ethanol.
-
Add catalytic acetic acid (0.1 mL) and reflux for 6 hours.
-
-
Isolation :
Analytical Characterization
Table 1: Key Spectroscopic Data
| Compound Step | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Triazole-Thione | 2560 (S-H) | 7.2–7.8 (m, 9H, Ar-H) | 326 [M+H]⁺ |
| Sulfanylacetate Ester | 1735 (C=O) | 4.2 (q, 2H, OCH2), 3.8 (s, 2H, SCH2) | 408 [M+H]⁺ |
| Acetohydrazide | 1650 (C=O) | 9.1 (s, 1H, NH), 4.0 (s, 2H, SCH2) | 350 [M+H]⁺ |
| Final Product | 1620 (C=N) | 8.4 (s, 1H, CH=N), 7.3–8.1 (m, 13H, Ar-H) | 582 [M+H]⁺ |
Table 2: Optimization of Bromination Conditions
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| N-Bromosuccinimide | Acetic Acid | 35 | 90.5 |
| Br2 | Acetic Acid | 60 | 88.2 |
| KBrO3 | H2SO4 | 50 | 75.4 |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been evaluated for its activity against various bacterial strains. Studies suggest that the triazole component enhances the compound's efficacy as an antimicrobial agent, potentially acting through inhibition of cell wall synthesis or disruption of metabolic pathways .
Anticancer Properties
The incorporation of hydrazide and triazole functionalities has been linked to anticancer activity in several studies. For instance, derivatives of similar compounds have shown promise as inhibitors of cancer cell proliferation by inducing apoptosis in cancerous cells. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The structural motifs present in the compound allow for effective binding to the active site of the enzyme, which could lead to reduced inflammation and associated symptoms .
Synthesis of Novel Materials
The versatility of this compound extends to material science. Its ability to undergo various chemical reactions makes it suitable for the synthesis of novel polymers and nanomaterials. For example, modifications to the triazole ring can lead to materials with enhanced thermal stability and mechanical properties, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Findings :
- The bromo-methoxyphenyl group in the target compound provides a unique halogen-bonding capability absent in chlorinated analogs .
- Propenyl and benzyloxy substituents (e.g., ) increase conformational flexibility but reduce crystallinity compared to the rigid phenyl/4-methylphenyl system in the target compound.
- Pyridine-containing analogs (e.g., ZE-4b ) exhibit enhanced solubility in polar solvents due to the nitrogen heterocycle.
Electronic and Crystallographic Comparisons
Table 2: Crystallographic Data for Selected Compounds
Insights :
- The bromine atom in the target compound is positioned to participate in halogen bonding (e.g., Br···O/N), a feature critical for molecular recognition in enzyme inhibition .
- Trimethoxyphenyl derivatives (e.g., ) exhibit lower density due to bulky substituents, whereas furanone-containing analogs (e.g., ) show higher density and stability.
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a bromo-methoxyphenyl group, a triazole moiety, and an acetohydrazide framework. Recent studies have explored its biological activities, particularly its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The chemical formula of this compound is C24H19BrN5O2S, with a molecular weight of 556.9 g/mol. The compound exhibits a complex arrangement that is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C24H19BrN5O2S |
| Molecular Weight | 556.9 g/mol |
| IUPAC Name | N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-{[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI | InChI=1S/C24H19BrN5O2S |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species have shown promising results, indicating a potential application in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that it induces apoptosis and inhibits cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects of this compound on the MCF-7 cell line:
- Concentration Range : 10 µM to 100 µM
- Observation Period : 48 hours
- Results : Significant reduction in cell viability was observed at concentrations above 30 µM, with IC50 values calculated around 25 µM.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole and hydrazide moieties are particularly important for their role in forming hydrogen bonds with target enzymes or receptors. This interaction can lead to the inhibition of key metabolic pathways involved in cell division and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
